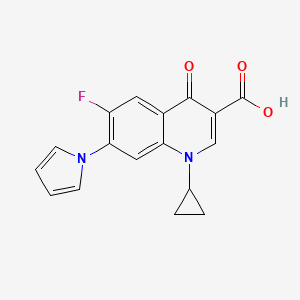

1-Cyclopropyl-6-fluoro-4-oxo-7-(1H-pyrrol-1-yl)-1,4-dihydroquinoline-3-carboxylic acid

Übersicht

Beschreibung

E 3846 is a small molecule drug developed by Esteve, primarily known for its role as a DNA topoisomerase inhibitor. This compound is currently in the preclinical stage of development and is being investigated for its potential to treat bacterial infections .

Vorbereitungsmethoden

Syntheserouten und Reaktionsbedingungen

Die Synthese von E 3846 umfasst mehrere Schritte, beginnend mit der Herstellung von Schlüsselzwischenprodukten. Die genaue Syntheseroute und die Reaktionsbedingungen sind proprietäre Informationen von Esteve. Generelle Methoden zur Synthese ähnlicher Verbindungen umfassen häufig die Verwendung von organischen Lösungsmitteln, Katalysatoren und spezifischen Temperatur- und Druckbedingungen, um die gewünschten chemischen Reaktionen zu ermöglichen .

Industrielle Produktionsverfahren

Die industrielle Produktion von E 3846 würde wahrscheinlich eine großtechnische chemische Synthese mit Batch- oder kontinuierlichen Durchflussreaktoren beinhalten. Der Prozess würde auf Ausbeute, Reinheit und Kosteneffizienz optimiert werden und den Good Manufacturing Practices (GMP) entsprechen, um die Qualität und Sicherheit des Endprodukts zu gewährleisten .

Chemische Reaktionsanalyse

Arten von Reaktionen

E 3846 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet den Verlust von Elektronen und kann durch Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid erleichtert werden.

Reduktion: Diese Reaktion beinhaltet den Gewinn von Elektronen und kann durch Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid erleichtert werden.

Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Gruppe durch ein anderes und kann unter verschiedenen Bedingungen auftreten, abhängig von den beteiligten Substituenten

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Kaliumpermanganat, Chromtrioxid.

Reduktionsmittel: Lithiumaluminiumhydrid, Natriumborhydrid.

Substituenten: Halogene, Alkylgruppen und andere funktionelle Gruppen, abhängig vom gewünschten Produkt

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. Beispielsweise könnte die Oxidation von E 3846 verschiedene oxidierte Derivate ergeben, während die Reduktion reduzierte Formen der Verbindung ergeben könnte .

Wissenschaftliche Forschungsanwendungen

E 3846 hat mehrere wissenschaftliche Forschungsanwendungen, darunter:

Chemie: Als Modellverbindung verwendet, um die Hemmung der DNA-Topoisomerase und ihre Auswirkungen auf die DNA-Replikation und -Transkription zu untersuchen.

Biologie: Auf sein Potenzial zur Behandlung bakterieller Infektionen untersucht, indem die bakterielle DNA-Topoisomerase gehemmt wird.

Medizin: Potenzieller Therapeutikum für bakterielle Infektionen, insbesondere solche, die durch Antibiotika-resistente Stämme verursacht werden.

Industrie: Könnte bei der Entwicklung neuer antibakterieller Mittel verwendet werden und als Referenzverbindung in der Arzneimittelforschung und -entwicklung

Wirkmechanismus

E 3846 entfaltet seine Wirkung durch die Hemmung der DNA-Topoisomerase, einem Enzym, das für die DNA-Replikation und -Transkription unerlässlich ist. Durch die Bindung an das Enzym verhindert E 3846 die Entspannung von supercoilierter DNA, wodurch die bakterielle DNA-Replikation und -Transkription gehemmt wird. Dies führt zum Absterben bakterieller Zellen, was E 3846 zu einem potenten antibakteriellen Mittel macht .

Analyse Chemischer Reaktionen

Types of Reactions

E 3846 undergoes various chemical reactions, including:

Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group with another and can occur under various conditions depending on the substituents involved

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substituents: Halogens, alkyl groups, and other functional groups depending on the desired product

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of E 3846 could yield various oxidized derivatives, while reduction could yield reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

E 3846 has several scientific research applications, including:

Chemistry: Used as a model compound to study DNA topoisomerase inhibition and its effects on DNA replication and transcription.

Biology: Investigated for its potential to treat bacterial infections by inhibiting bacterial DNA topoisomerase.

Medicine: Potential therapeutic agent for bacterial infections, particularly those caused by antibiotic-resistant strains.

Industry: Could be used in the development of new antibacterial agents and as a reference compound in drug discovery and development

Wirkmechanismus

E 3846 exerts its effects by inhibiting DNA topoisomerase, an enzyme crucial for DNA replication and transcription. By binding to the enzyme, E 3846 prevents the relaxation of supercoiled DNA, thereby inhibiting bacterial DNA replication and transcription. This leads to the death of bacterial cells, making E 3846 a potent antibacterial agent .

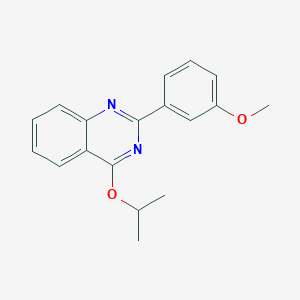

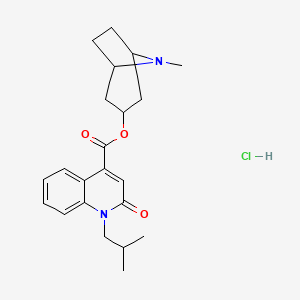

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Norfloxacin: Ein weiteres Fluorchinolon mit ähnlicher antibakterieller Aktivität.

Ciprofloxacin: Ein weit verbreitetes Fluorchinolon mit einem breiteren Wirkungsspektrum.

Levofloxacin: Bekannt für seine Wirksamkeit gegen eine Vielzahl bakterieller Infektionen.

Einzigartigkeit

E 3846 ist aufgrund seiner spezifischen Struktur einzigartig, die einen Pyrrolring-Substituenten in Position 7 enthält. Diese strukturelle Besonderheit verstärkt seine Aktivität gegen bestimmte Bakterienstämme, einschließlich Methicillin-resistenter Staphylococcus-Arten. Darüber hinaus zeigt E 3846 bei saurem pH-Wert eine erhöhte Aktivität, was ein eindeutiger Vorteil gegenüber anderen Fluorchinolonen ist .

Eigenschaften

IUPAC Name |

1-cyclopropyl-6-fluoro-4-oxo-7-pyrrol-1-ylquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN2O3/c18-13-7-11-14(8-15(13)19-5-1-2-6-19)20(10-3-4-10)9-12(16(11)21)17(22)23/h1-2,5-10H,3-4H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISJRMOARTUIEPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4C=CC=C4)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60147804 | |

| Record name | 6-Fluoro-1-cyclopropyl-1,4-dihydro-4-oxo-7-(pyrrol-1-yl)quinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60147804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106891-93-4 | |

| Record name | 6-Fluoro-1-cyclopropyl-1,4-dihydro-4-oxo-7-(pyrrol-1-yl)quinoline-3-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106891934 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Fluoro-1-cyclopropyl-1,4-dihydro-4-oxo-7-(pyrrol-1-yl)quinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60147804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | E-3846 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R979UVH81V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does E-3846 compare to other fluoroquinolones like norfloxacin and ciprofloxacin in terms of its in vitro activity against different bacterial species?

A: E-3846 exhibits superior in vitro activity compared to norfloxacin against various bacterial species, including Staphylococcus species (including methicillin-resistant strains) and members of the Enterobacteriaceae family [, ]. While E-3846 shows similar activity to ciprofloxacin against Streptococcus (Enterococcus) faecalis, it is generally less active than ciprofloxacin against other Enterobacteriaceae. Notably, E-3846 demonstrates greater activity against Staphylococcus species compared to both norfloxacin and ciprofloxacin [, ].

Q2: Does the pH of the environment influence the antibacterial activity of E-3846? How does this compare to other fluoroquinolones?

A: Interestingly, the activity of E-3846 increases under acidic conditions []. This contrasts with norfloxacin and ciprofloxacin, which experience a significant reduction in activity in acidic environments []. This unique characteristic could have implications for the efficacy of E-3846 in specific physiological conditions or infection sites.

Q3: What evidence exists regarding the in vivo efficacy of E-3846 in treating bacterial infections?

A: Studies using rat models have demonstrated the promising therapeutic potential of E-3846. It exhibits excellent efficacy in treating experimental cystitis and pyelonephritis caused by various bacterial species, including S. faecalis, Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis, and Pseudomonas aeruginosa [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.